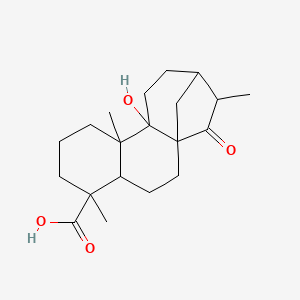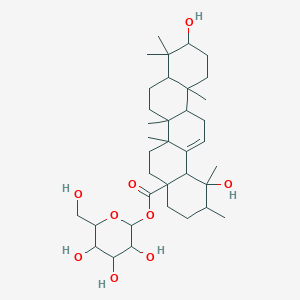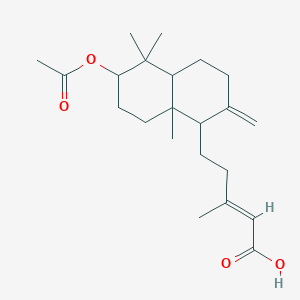
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- is a useful research compound. Its molecular formula is C24H39NO8 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYHFZQSAKNQU-YGJBFQRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Hypaconine can undergo hydrolysis in both water and methanol. In water, it forms four identified hydrolysates: benzoylhypaconine, N-demethylacetylhypaconine, pyrhypaconitine, and hypaconine itself. [] In methanol, the reaction yields six hydrolysates: hypaconine, pyrhypaconitine, benzoylhypaconine, 8-methoxyl-hypaconine, dehydration hypaconine, and 8-methoxyl-14-benzoylhypaconine. Interestingly, 8-methoxyl-hypaconine, 8-methoxyl-14-benzoyl-hypaconine, and dehydration hypaconine were identified for the first time as reaction products of hypaconine in methanol. []
Traditional processing techniques like steaming and baking significantly impact the alkaloid profile of Aconitum carmichaeli Debx. These processes generally decrease the concentration of diester-type alkaloids such as aconitine, mesaconitine, and hypaconitine, contributing to the detoxification of the raw material. [, ] Conversely, the levels of monoester-type alkaloids (benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and aminoalcohol-type alkaloids (aconine, mesaconine, and hypaconine) tend to increase initially and then decrease as processing continues. [, ] This suggests that specific processing parameters are crucial for optimizing the balance between reducing toxicity and preserving potentially beneficial alkaloids like hypaconine.
Research comparing the pharmacokinetics of single pure hypaconine and aqueous extract of Fuzi suggests that the route of administration significantly influences its absorption. Oral administration of the aqueous extract resulted in different pharmacokinetic profiles compared to single-compound administration, indicating potentially higher absorption when hypaconine is ingested as part of the complex mixture found in Fuzi decoctions. []
High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) has been successfully used to quantify hypaconine and other aminoalcohol-diterpenoid alkaloids in Aconitum carmichaeli Debx. This method, combined with solid-phase extraction (SPE) for sample preparation, allows for the accurate and repeatable determination of hypaconine in complex matrices like plant extracts. [] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another robust and sensitive technique for determining hypaconine concentrations in biological samples like rat plasma and heart tissue. [, ]
Several structural analogs of hypaconine exist, including mesaconine and beiwutinine. Studies investigating the structure-activity relationship of C19-diterpenoid alkaloids revealed that specific structural features are essential for their cardiac activity. These include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Interestingly, hypaconine, mesaconine, and beiwutinine, all possessing these features, exhibited significant cardiac activity compared to other analogs and even the reference drug. [, ]
While research on hypaconine metabolism is still ongoing, studies using electrospray ionization-mass spectrometry (ESI-MS) have identified new metabolites. In rabbits administered aconitine, a related alkaloid, two new metabolites were found: dehydra-aconine and dehydra-hypaconine. These metabolites were also detected in humans after consuming a medicinal liquor containing Chuanwu (Aconitum carmichaeli Debx.). This suggests a metabolic pathway involving dehydration reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[2-[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8261693.png)
![[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8261720.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-2H-furan-5-one](/img/structure/B8261721.png)
![16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid](/img/structure/B8261723.png)
![2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B8261729.png)


![Methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate](/img/structure/B8261749.png)
![methyl 7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B8261751.png)
![1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B8261754.png)

![(9,14-Dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl)methyl acetate](/img/structure/B8261766.png)
![2-(1-{[(1-{3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid; N-cyclohexylcyclohexanamine](/img/structure/B8261776.png)
